molecular formula C22H32O5 B593490 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione CAS No. 76475-32-6

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione

Cat. No. B593490
CAS RN: 76475-32-6
M. Wt: 376.493
InChI Key: KMEPKEFHJNCARE-MPHOGZCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione” is a compound extracted from the aerial parts of Leonurus japonicus . It is a type of diterpenoid .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O5 . The molecular weight is 376.49 g/mol .


Physical And Chemical Properties Analysis

This compound is an oil . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . The boiling point is 461.0±30.0°C at 760 mmHg . The density is 1.048±0.06 g/cm3 .

Safety And Hazards

The safety data sheet for this compound suggests that in case of contact with eyes or skin, immediately flush with plenty of water . If ingested, do not induce vomiting and consult a doctor . It’s recommended to store this compound at -20°C .

properties

IUPAC Name

[(2R)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-15(27-16(2)23)18(24)13-19-21(3,4)10-6-11-22(19,5)20(25)8-7-17-9-12-26-14-17/h9,12,14-15,19H,6-8,10-11,13H2,1-5H3/t15-,19+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEPKEFHJNCARE-MPHOGZCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1C(CCCC1(C)C(=O)CCC2=COC=C2)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C[C@@H]1[C@@](CCCC1(C)C)(C)C(=O)CCC2=COC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110520
Record name 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione

CAS RN

76475-32-6
Record name 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76475-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.